molecular formula C17H20BrNO2 B4787471 (5-bromo-2-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine CAS No. 355382-22-8

(5-bromo-2-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine

Cat. No.: B4787471
CAS No.: 355382-22-8
M. Wt: 350.2 g/mol
InChI Key: OLTBNALPOCANCC-UHFFFAOYSA-N
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Description

(5-Bromo-2-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine is a substituted benzylamine derivative characterized by a brominated methoxybenzyl group and a 4-methoxyphenethyl moiety. For instance, N-(5-Bromo-2-methoxybenzyl)-[2-(1H-indol-3-yl)ethyl]amine hydrochloride () demonstrates affinity for 5-HT2 receptors, suggesting that bromo-methoxybenzylamine derivatives may interact with serotoninergic pathways . The compound’s structural features—bromo and methoxy substituents—likely influence its electronic properties, lipophilicity, and binding interactions, making it a candidate for further pharmacological exploration.

Properties

IUPAC Name

N-[(5-bromo-2-methoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO2/c1-20-16-6-3-13(4-7-16)9-10-19-12-14-11-15(18)5-8-17(14)21-2/h3-8,11,19H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLTBNALPOCANCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNCC2=C(C=CC(=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50366345
Record name N-[(5-Bromo-2-methoxyphenyl)methyl]-2-(4-methoxyphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355382-22-8
Record name N-[(5-Bromo-2-methoxyphenyl)methyl]-2-(4-methoxyphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-bromo-2-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine typically involves multi-step organic reactions. One common route includes:

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-bromo-2-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine can undergo several types of chemical reactions:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts with boronic acids or esters.

Major Products

    Substitution: Various substituted benzylamines.

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: Corresponding alcohols.

    Coupling: Biaryl compounds.

Scientific Research Applications

(5-bromo-2-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for (5-bromo-2-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The bromine and methoxy groups can influence the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Biological Target Synthesis Method Reference
(5-Bromo-2-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine C₁₇H₁₉BrNO₂ 5-bromo-2-methoxybenzyl, 2-(4-methoxyphenyl)ethyl 349.24 N/A* N/A -
(4-Ethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine C₁₈H₂₃NO 4-ethylbenzyl, 2-(4-methoxyphenyl)ethyl 269.4 N/A Alkylation of aziridine ()
[2-(4-Methoxy-phenyl)-ethyl]-(4-methylsulfanyl-benzyl)-amine C₁₇H₂₁NOS 4-methylsulfanyl-benzyl, 2-(4-methoxyphenyl)ethyl 295.42 N/A Schiff base condensation ()
2-(4-Bromo-2,5-dimethoxyphenyl)-N-(3-methoxybenzyl)ethan-1-amine Hydrochloride C₁₈H₂₁BrNO₃•HCl 4-bromo-2,5-dimethoxyphenyl, 3-methoxybenzyl 418.73 (free base) 5HT2AR agonist (β-arrestin-biased) Reductive amination ()
N-(4-Fluorobenzyl)-[2-(4-methoxyphenyl)ethyl]amine hydrochloride C₁₆H₁₇FNO•HCl 4-fluorobenzyl, 2-(4-methoxyphenyl)ethyl 297.77 N/A Alkylation/acidification ()

Pharmacological Divergence

  • 5-HT2 vs. 5-HT1A Targets : While the target compound’s indole-containing analogue () binds 5-HT2 receptors, fluorinated benzylamines () and dimethoxy variants () shift activity toward 5-HT1A or 5HT2AR pathways .
  • Partial Agonism vs. Antagonism : ’s p-MPPI and p-MPPF act as competitive antagonists, whereas ’s dimethoxy derivatives exhibit agonist bias, underscoring substituent-driven functional selectivity .

Biological Activity

(5-bromo-2-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine is a synthetic compound characterized by its unique structural features, including bromine and methoxy substituents on a benzylamine framework. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in modulating neurotransmitter systems and exhibiting antitumor properties.

The compound's molecular formula is C17_{17}H20_{20}BrN2_2O2_2. It features a benzylamine structure with significant substituents that influence its biological activity. The presence of bromine and methoxy groups can enhance the compound's binding affinity to various biological targets, making it a subject of interest for further research.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. The compound may act as a modulator of neurotransmitter systems, influencing serotonin and dopamine pathways, which are critical in various neurological conditions. Additionally, the bromine and methoxy groups can affect the compound's selectivity and potency towards these targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that compounds with similar structures disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cell lines such as HeLa and MCF7 .
  • Neurotransmitter Modulation : The compound's structure allows it to potentially interact with serotonin receptors, which could be beneficial in treating mood disorders.

Research Findings

Recent studies have highlighted the following findings related to the biological activity of structurally similar compounds:

Compound Biological Activity Mechanism Reference
25I-NBOMeAgitation, tachycardiaSerotonin receptor agonist
25C-NBOMeAntitumorMicrotubule disruption
25H-NBOMeNeurotransmitter modulationReceptor interaction

These findings suggest that compounds with similar structural motifs can exhibit a range of biological activities, potentially informing the pharmacological profiles of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(5-bromo-2-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine
Reactant of Route 2
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(5-bromo-2-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine

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